molecular formula C15H18O3 B8554342 tert-Butyl 4-(4-hydroxybut-1-yn-1-yl)benzoate CAS No. 193265-42-8

tert-Butyl 4-(4-hydroxybut-1-yn-1-yl)benzoate

Cat. No.: B8554342
CAS No.: 193265-42-8
M. Wt: 246.30 g/mol
InChI Key: BUPYFNSLTQNVOB-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(4-hydroxybut-1-yn-1-yl)benzoate is a useful research compound. Its molecular formula is C15H18O3 and its molecular weight is 246.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

193265-42-8

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

tert-butyl 4-(4-hydroxybut-1-ynyl)benzoate

InChI

InChI=1S/C15H18O3/c1-15(2,3)18-14(17)13-9-7-12(8-10-13)6-4-5-11-16/h7-10,16H,5,11H2,1-3H3

InChI Key

BUPYFNSLTQNVOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C#CCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1,1-dimethylethyl 4-iodobenzoate (1.1 g, 3.62 mmol, e.g. which can be preparable e.g. according to E. C. Taylor, J. Org. Chem., 1995, 60(24), 7947), 3-butyn-1-ol (0.36 ml, 4.70 mmol, 1.3 equivalents), bis(triphenylphosphine)palladium(II)dichloride [(PPh3)2PdCl2] (0.13 g, 018 mmol, 5 mol %) and copper(I)iodide (0.014 g, 0.07 mmol, 2 mol %) in triethylamine (5 ml) was stirred at room temperature for 18 hours. The mixture was diluted with dichloromethane (50 ml) and washed with water (50 ml). The organic phase was collected by passing through a hydrophobic frit and evaporated to give a dark brown oil (1.3 g). This was purified by flash chromatography on silica gel (100 g silica cartridge, FlashMaster II), eluting with a gradient of 0 to 100% ethyl acetate in cyclohexane over 20 minutes. Fractions containing product (obtained from 4:1 cyclohexane:ethyl acetate eluant) were pooled and evaporated to dryness to give the title compound as a brown gummy oil (0.9 g). 1H NMR (400 MHz, chloroform-d) δ (delta) ppm 1.60 (9H, s), 1.85 (1H, t, J=6.27 Hz), 2.73 (2H, t, J=6.27 Hz), 3.85 (2H, q, J=6.27 Hz), 7.45 (2H, d, J=8.53 Hz), 7.92 (2H, d, J=8.53 Hz).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
bis(triphenylphosphine)palladium(II)dichloride
Quantity
0.13 g
Type
catalyst
Reaction Step One
Name
copper(I)iodide
Quantity
0.014 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name

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